molecular formula C8H10BrN3O2 B8465898 5-bromo-3-morpholinopyrazin-2(1H)-one

5-bromo-3-morpholinopyrazin-2(1H)-one

Cat. No.: B8465898
M. Wt: 260.09 g/mol
InChI Key: MTJLRFVMAGIKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-morpholinopyrazin-2(1H)-one is a brominated pyrazinone derivative featuring a morpholine substituent at the 3-position. Pyrazinones are nitrogen-containing heterocycles known for their role in medicinal chemistry, particularly as intermediates in drug synthesis.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

5-bromo-3-morpholin-4-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H10BrN3O2/c9-6-5-10-8(13)7(11-6)12-1-3-14-4-2-12/h5H,1-4H2,(H,10,13)

InChI Key

MTJLRFVMAGIKFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CNC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 5-bromo-3-morpholinopyrazin-2(1H)-one:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyrazinone 5-Br, 3-morpholine C₈H₈BrN₃O₂ ~258–260 (estimated) Morpholine enhances solubility
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Pyridazinone 5-Br, 4-Cl, 2-phenyl C₁₀H₆BrClN₂O 285.52 Chlorine increases electrophilicity
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one Pyrimidinone 5-Br, 1-(2-fluorobenzyl) C₁₁H₈BrFN₂O 283.1 Fluorobenzyl group adds lipophilicity
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one Pyridinone 5-Br, 3-Cl, 6-methyl C₆H₅BrClNO 222.47 Methyl group improves metabolic stability

Key Observations :

  • Core Heterocycle: Pyrazinones (6-membered, 2 N atoms) vs. pyridazinones (6-membered, 2 adjacent N atoms) vs. pyrimidinones (6-membered, 2 N atoms at 1,3 positions). The position and number of nitrogen atoms influence electronic properties and reactivity.
  • Substituent Effects : Morpholine in the target compound likely increases water solubility compared to halogenated or aryl-substituted analogs (e.g., ). Bromine at the 5-position is common across analogs, facilitating Suzuki-Miyaura couplings.
Physicochemical Properties
  • Melting Points : Morpholine-containing compounds (e.g., target) may exhibit lower melting points (~130–150°C estimated) compared to aryl-substituted analogs (e.g., 1698-63-1 in melts at higher temperatures due to phenyl group rigidity).
  • Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility compared to chlorinated (e.g., ) or fluorinated (e.g., ) derivatives.
Spectral Data
  • 1H NMR : The morpholine group in the target compound would show resonances at δ 3.6–3.8 ppm (N-CH₂-O) and δ 2.4–2.6 ppm (N-CH₂-C), similar to morpholine-containing compounds in and .

  • 13C NMR: The carbonyl carbon (C2) in pyrazinones typically appears at δ 160–165 ppm, as seen in streptochlorin () and other lactams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.